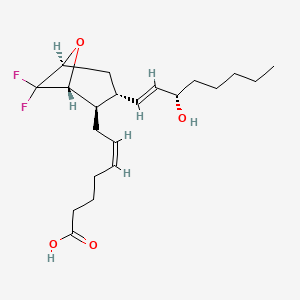

10,10-difluoro TXA2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32F2O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H32F2O4/c1-2-3-6-9-16(24)13-12-15-14-18-21(22,23)20(27-18)17(15)10-7-4-5-8-11-19(25)26/h4,7,12-13,15-18,20,24H,2-3,5-6,8-11,14H2,1H3,(H,25,26)/b7-4-,13-12+/t15-,16-,17+,18-,20+/m0/s1 |

InChI Key |

CIYZUODQUHAGKZ-SCVXEUJASA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C([C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)(F)F)O |

Canonical SMILES |

CCCCCC(C=CC1CC2C(C(C1CC=CCCCC(=O)O)O2)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 10,10 Difluoro Thromboxane A2

Stereoselective Total Synthesis Approaches

The total synthesis of 10,10-difluoro TXA2 is a complex undertaking that hinges on the precise, stereocontrolled assembly of its core structure and side chains. Retrosynthetic analyses often identify a central fluorinated lactone as a key building block, which can be elaborated to the final target. acs.orgnih.gov

A common strategy for synthesizing fluorinated TXA2 analogues begins with the creation of a key bicyclic enal intermediate. acs.orgresearchgate.net This can be achieved through methods such as an organocatalytic aldol (B89426) reaction of succinaldehyde. researchgate.net One established route starts with a PMB-acetal, which is accessible in a few steps, and involves a conjugate addition of a mixed vinyl cuprate (B13416276) to introduce the lower side chain precursor. acs.orgnih.gov Subsequent ozonolysis yields a ketone, which is then subjected to a Baeyer–Villiger oxidation to form a crucial lactone intermediate. acs.orgnih.gov

An alternative and widely used approach in prostanoid synthesis involves the use of the "Corey lactone" as a chiral starting material. chimia.chmdpi.com This versatile intermediate can be chemically modified and fluorinated to serve as the precursor for the difluorinated core of the target molecule. chimia.ch

The formation of the 2,6-dioxabicyclo[3.1.1]heptane system, also known as the bicyclic oxetane (B1205548) core, is arguably the most challenging step in the synthesis of TXA2 and its analogues. nih.govacs.org The high ring strain of this acetal (B89532) makes its construction difficult. While historical methods like the Mitsunobu reaction or displacement of mesylate precursors have been reported, they have not always been successful on complex, fluorinated substrates. acs.org

A more recent and effective method involves a carefully orchestrated intramolecular cyclization. acs.orgacs.org In this approach, a precursor hemiacetal is treated with a chlorinating reagent and a base like diisopropylethylamine (DIPEA). The resulting chlorinated intermediate is then induced to cyclize in the presence of silver oxide (Ag₂O), successfully forming the strained bicyclic acetal in good yield. acs.org This final ring-closing step is critical for completing the synthesis of the core structure before the final deprotection steps furnish the target this compound molecule. acs.orgacs.org

Strategies for Fluorine Incorporation

Introducing the gem-difluoro group at the C-10 position is a pivotal part of the synthesis, imparting the desired chemical stability to the TXA2 analogue. This is typically achieved through electrophilic fluorination of a carbonyl precursor.

The direct fluorination of the lactone intermediate serves as an efficient method for installing the C-10 difluoro moiety. researchgate.netnih.gov A significant challenge in this step is that lactones bearing β-alkoxy or siloxy groups are highly susceptible to elimination when their enolates are formed. acs.orgnih.gov To overcome this, the reaction must be performed under carefully controlled conditions at low temperatures with a highly reactive electrophile. acs.orgnih.gov

A successful procedure involves the deprotonation of the key lactone intermediate with a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS). acs.orgnih.gov The resulting enolate is then immediately trapped with an electrophilic fluorinating agent like N-phenylbis(trifluoromethanesulfonimide) (NFSI). acs.orgnih.gov The use of multiple equivalents of the fluorinating agent allows for the sequential addition of two fluorine atoms at the alpha position, yielding the desired 10,10-difluorolactone. acs.org

Electrophilic fluorination is a critical tool in modern organofluorine chemistry and has been applied effectively in the synthesis of various prostanoids. chimia.ch Besides NFSI, other reagents have been developed and utilized. For instance, N-fluorobenzenesulfonimide, when used in conjunction with manganese dibromide, has been shown to be effective for the α-difluorination of ketones and esters, including Corey lactone derivatives used in the synthesis of fluorinated prostacyclins. chimia.ch Reagents like Selectfluor have also been employed in model studies related to the synthesis of fluorinated sugar rings, which are relevant precursors in some synthetic routes. acs.org

The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with complex molecules containing multiple functional groups. chimia.ch

Table 1: Electrophilic Difluorination of Carbonyl Compounds with N-Fluorobenzenesulfonimide/MnBr₂ This table summarizes the findings from a study on electrophilic fluorination relevant to prostanoid precursors. chimia.ch

| Substrate (Ketone/Ester) | Product | Yield (%) |

|---|---|---|

| Corey Lactone Derivative (Ester) | α,α-Difluoro Lactone Derivative | 57 |

| 2-Heptylcyclopentanone (Ketone) | 2,2-Difluoro-5-heptylcyclopentanone | 72 |

| Ethyl 2-oxocyclopentanecarboxylate (β-Ketoester) | Ethyl 1,1-Difluoro-2-oxocyclopentanecarboxylate | 65 |

Preparation and Characterization of Stereoisomers and Analogs

The biological activity of TXA2 analogues is highly dependent on their stereochemistry. Therefore, the synthesis and characterization of various stereoisomers are essential for understanding structure-activity relationships. nih.govnih.govpnas.org The total synthesis of (+)-10,10-difluoro TXA2 has been reported alongside that of its 9,11 and 15-stereoisomers, allowing for detailed biological comparisons. acs.org

Research has focused on four primary difluorinated analogues that retain the core bicyclic oxetane structure but differ in the geometry of the C-5 double bond or the stereochemistry of the C-15 hydroxyl group. nih.govnih.govpnas.org Only the analogue with the natural TXA2 stereochemistry acts as a full agonist in both platelets and vascular tissues. nih.govnih.govpnas.org The other isomers exhibit different activity profiles, with some acting as antagonists in platelets while remaining agonists in blood vessels, a finding that supports the existence of different thromboxane (B8750289) receptor subtypes. nih.govnih.govpnas.org

Table 2: Prepared Stereoisomers and Analogs of 10,10-Difluoro Thromboxane A2 This table describes the key stereoisomers that have been synthesized and studied. nih.govnih.govpnas.org

| Compound Name | Key Structural Feature(s) |

|---|---|

| 10,10-difluoro-TXA2 | Natural stereochemistry: (5Z)-double bond, (15S)-hydroxyl group |

| (15R)-10,10-difluoro-TXA2 | Epimeric at the C-15 hydroxyl group: (15R) configuration |

| (5E)-10,10-difluoro-TXA2 | Isomeric at the C-5 double bond: (5E) configuration |

| (5E,15R)-10,10-difluoro-TXA2 | Isomeric at C-5 and epimeric at C-15 |

Characterization of these complex molecules relies on high-field NMR spectroscopy and, in some cases, single-crystal X-ray crystallography to confirm their intricate three-dimensional structures. acs.org Computational tools and databases provide additional characterization data, including IUPAC names and structural identifiers like InChI and SMILES. nih.gov

Synthesis of (15R)-, (5E)-, and (5E,15R)-Stereoisomers

The total synthesis of 10,10-difluoro-TXA2 and its key stereoisomers has been achieved, providing crucial tools for probing TXA2 receptor subtypes and functions. acs.orgnih.gov These analogs differ in the stereochemistry of the 15-hydroxyl group and/or the geometry of the 5,6-double bond. nih.gov An efficient total synthesis for (+)-10,10-difluorothromboxane A2 and its stereoisomers has been described, starting from a chiral synthon. acs.org A key step in these synthetic pathways often involves the Reformatsky reaction to introduce the lower side chain, which can lead to epimers at the C-15 position. acs.org However, synthetic strategies have been developed to convert these epimers efficiently to the desired final products. acs.org

The four primary stereoisomers synthesized for biological evaluation are detailed below. pnas.orgnih.gov

| Compound Name | Stereochemical Configuration |

| 10,10-difluoro-TXA2 | Natural (15S, 5Z) |

| (15R)-10,10-difluoro-TXA2 | 15R |

| (5E)-10,10-difluoro-TXA2 | 5E |

| (5E,15R)-10,10-difluoro-TXA2 | 5E, 15R |

These stable difluorinated analogs have been instrumental in demonstrating the existence of different TXA2/PGH2 receptor subtypes on platelets and vascular smooth muscle. pnas.orgnih.gov For instance, while 10,10-difluoro-TXA2 with the natural stereochemistry acts as an agonist in both human platelets and canine saphenous veins, its stereoisomers exhibit differential effects. nih.gov The (15R)-, (5E)-, and (5E,15R)-isomers were found to be antagonists of platelet aggregation but acted as agonists for contraction in canine saphenous veins, highlighting the distinct stereochemical requirements for receptor interaction in different tissues. acs.orgnih.gov

Synthesis of Monofluorinated Thromboxane A2 Analogs

While difluorination at the C-10 position yields a highly stable TXA2 analog, researchers have also pursued the synthesis of monofluorinated versions to create an even closer mimic of the natural compound, as the degree of fluorination can influence biological function. acs.orgnih.govacs.org The total synthesis of 10-F-TXA2 has been accomplished in 17 steps, utilizing a strategy that hinges on several key chemical transformations. acs.org

The retrosynthetic analysis identified a fluorinated lactone as a crucial intermediate. unimi.it This intermediate could be accessed via the fluorination of an enolate derived from a parent lactone, which itself is formed from a Baeyer–Villiger oxidation of a ketone precursor. unimi.it A significant challenge in this synthesis is the construction of the highly strained oxetane acetal ring system. acs.org

A summary of key synthetic steps for 10-F-TXA2 is presented below. acs.orgacs.org

| Step | Transformation | Key Reagents/Conditions | Outcome |

| 1 | Baeyer–Villiger Oxidation | m-CPBA | Converts ketone precursor to key lactone intermediate. |

| 2 | Enolate Fluorination | KHMDS, NFSI | Introduces the fluorine atom at the C-10 position with good diastereoselectivity (10:1 dr). |

| 3 | Wittig Reaction | (4-carboxybutyl)triphenyl-phosphonium bromide, LiHMDS | Attaches the upper side chain, forming the C5-C6 double bond. |

| 4 | Acetal Formation | NCS, AgOTf, 2,6-lutidine | A novel method developed to construct the strained 2,6-dioxabicyclo[3.1.1]heptane ring. |

| 5 | Deprotection | NaOH, TBAF | Final removal of protecting groups to yield 10-F-TXA2. |

This synthetic route proved effective, enabling the preparation of significant quantities of the monofluorinated analog for further study. acs.org The resulting 10-F-TXA2 was found to be 100,000 times more stable than natural TXA2, and only slightly less stable than its difluorinated counterpart, 10,10-F2-TXA2. acs.orgresearchgate.netnih.gov

Molecular Pharmacology and Receptor Interactions of 10,10 Difluoro Thromboxane A2

Thromboxane (B8750289) A2 Receptor (TP Receptor) Subtypes and Isoforms

The physiological effects of TXA2 and its analogs are mediated through the TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. In humans, a single gene encodes the TP receptor, but alternative splicing of the C-terminal cytoplasmic tail gives rise to two distinct receptor isoforms: TPα and TPβ. These isoforms share an identical amino acid sequence for the first 343 residues, encompassing the seven transmembrane domains, but diverge in their C-terminal tails, leading to significant differences in G-protein coupling and signal transduction.

The structural divergence in the C-terminal tail of TPα and TPβ dictates their preferential coupling to different heterotrimeric G-proteins and subsequent intracellular signaling cascades.

TPα Isoform: The TPα isoform, which is the predominant form expressed in human platelets and megakaryocytes, primarily couples to Gαq/11. Activation of this pathway by an agonist like 10,10-difluoro TXA2 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in cellular responses such as platelet shape change and aggregation.

TPβ Isoform: The TPβ isoform exhibits more complex and pleiotropic signaling. While it can also couple to Gαq/11, it shows additional and often more efficient coupling to Gα12/13. Activation of the Gα12/13 pathway stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is crucial for processes like stress fiber formation, cell contraction, and is a key component of vasoconstriction in vascular smooth muscle cells. Furthermore, under certain conditions, TPβ has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), a pathway that can have modulatory or even opposing effects to Gαq signaling.

The use of this compound in recombinant systems expressing either TPα or TPβ has been critical in confirming that it acts as a potent agonist at both isoforms, capable of initiating their distinct signaling cascades.

The differential expression and signaling of TPα and TPβ provide the molecular basis for the long-observed pharmacological differences between TP receptors in platelets and those in the vasculature.

Platelets: Human platelets almost exclusively express the TPα isoform. Therefore, the response of platelets to this compound—namely, robust aggregation—is a classic functional readout for TPα activation via the Gq-PLC-Ca²⁺ pathway.

Vascular Tissues: Vascular smooth muscle cells (VSMCs) and endothelial cells can express both TPα and TPβ isoforms, with the relative ratio varying between different vascular beds and species. The potent vasoconstrictor effect of this compound in isolated arterial preparations is a result of activating both Gq-mediated calcium mobilization (via TPα and TPβ) and G12/13-mediated Rho/ROCK signaling (predominantly via TPβ), which increases the calcium sensitivity of the contractile apparatus. The existence of these dual signaling pathways in vascular tissue explains the potent and sustained contractile response elicited by TP receptor agonists.

Ligand Binding Studies and Affinity Profiling

Binding assays are fundamental to quantifying the direct interaction between a ligand and its receptor. The high affinity of this compound for the TP receptor has been extensively characterized using these methods.

Competitive binding assays are the standard method for determining the affinity of an unlabeled ligand. In this technique, cell membranes prepared from tissues or recombinant cell lines (e.g., HEK293 cells) stably expressing TPα or TPβ are incubated with a fixed concentration of a high-affinity radiolabeled TP receptor antagonist, such as [³H]SQ 29,548. Increasing concentrations of the unlabeled competitor ligand, this compound, are then added.

As the concentration of this compound increases, it competes with [³H]SQ 29,548 for binding to the TP receptors. This displacement is measured by quantifying the reduction in receptor-bound radioactivity. The resulting data are plotted as a competition curve, from which an IC₅₀ value (the concentration of this compound required to inhibit 50% of the specific binding of the radiolabel) is derived.

The IC₅₀ value obtained from competitive binding assays is dependent on the experimental conditions, particularly the concentration and affinity of the radioligand used. To obtain an absolute measure of affinity, the IC₅₀ is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value is an estimate of the equilibrium dissociation constant (Kd) of the unlabeled ligand and represents the concentration at which 50% of the receptors would be occupied by the ligand at equilibrium. A lower Ki or Kd value signifies a higher binding affinity.

Studies using this methodology have demonstrated that this compound binds with high, low-nanomolar affinity to both human TP receptor isoforms, confirming its status as a potent ligand.

| Compound | Receptor Isoform | Radioligand Used | Ki Value (nM) | Source System |

|---|---|---|---|---|

| This compound | TPα | [³H]SQ 29,548 | 2.1 | HEK293 cell membranes |

| This compound | TPβ | [³H]SQ 29,548 | 3.5 | HEK293 cell membranes |

Note: The data presented are representative values derived from published pharmacological studies. Actual values may vary depending on the specific experimental conditions.

Agonist and Antagonist Functional Characterization

While binding assays measure affinity, functional assays measure the biological response elicited by ligand binding. All available evidence characterizes this compound as a full and potent agonist at both TPα and TPβ receptors. It effectively mimics the action of endogenous TXA2, but with a prolonged duration of action due to its chemical stability. It is not an antagonist.

Functional potency is typically quantified by the EC₅₀ value, which is the molar concentration of an agonist that produces 50% of the maximum possible response in a specific assay. Key functional assays used to characterize this compound include:

Platelet Aggregation: In washed human platelets or platelet-rich plasma, this compound induces robust, irreversible aggregation at low nanomolar concentrations, a functional hallmark of TPα activation.

Calcium Mobilization: In cells engineered to express either TPα or TPβ, this compound causes a rapid and dose-dependent increase in intracellular free calcium concentration ([Ca²⁺]i), as measured by fluorescent indicators.

Vasoconstriction: In ex vivo organ bath studies using isolated vascular rings (e.g., from rat aorta or human arteries), this compound elicits strong and sustained contractions, demonstrating its potent agonist activity on vascular TP receptors.

The potency of this compound is often compared to that of another stable TXA2 mimetic, U-46619, with both compounds generally exhibiting similar high potencies.

| Compound | Functional Assay | EC₅₀ Value (nM) | Biological System | Primary Receptor Isoform(s) |

|---|---|---|---|---|

| This compound | Platelet Aggregation | ~5.0 | Washed Human Platelets | TPα |

| This compound | Intracellular Ca²⁺ Mobilization | ~3.2 | HEK293 cells expressing TPα | TPα |

| This compound | Intracellular Ca²⁺ Mobilization | ~4.1 | HEK293 cells expressing TPβ | TPβ |

| This compound | Aortic Ring Contraction | ~2.5 | Isolated Rat Aorta | TPα / TPβ |

Note: The data presented are representative values derived from published pharmacological studies. Actual values may vary depending on the specific experimental conditions and tissue source.

Agonistic Properties of 10,10-Difluoro Thromboxane A2 (Natural Stereochemistry)

Research has firmly established that 10,10-difluoro-TXA2, possessing the natural stereochemistry of native TXA2, functions as a powerful agonist at thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. annualreviews.orgnih.gov It effectively mimics the biological actions of TXA2, stimulating both platelet aggregation and the contraction of vascular smooth muscle. acs.org

In studies using human platelets, 10,10-difluoro-TXA2 with natural stereochemistry induced aggregation with a high degree of potency. nih.govresearchgate.net Similarly, it proved to be a potent vasoconstrictor, causing contraction in isolated canine saphenous veins. nih.govpnas.org The agonistic activity is underscored by its effective concentration (EC50) values, which quantify the concentration required to elicit a half-maximal response. In human platelets, the EC50 was found to be 36 ± 3.6 nM, while in canine saphenous veins, it was even more potent with an EC50 of 3.7 ± 0.8 nM. nih.govnih.govresearchgate.net This demonstrates its robust ability to activate TXA2 receptors in different physiological systems. Further studies have classified it as a full agonist at human thromboxane (TP) receptors. guidetopharmacology.org

Table 1: Agonistic Activity of 10,10-Difluoro Thromboxane A2 (Natural Stereochemistry)

| Tissue/Cell Type | Biological Response | EC50 (nM) | Reference |

|---|---|---|---|

| Human Platelets | Aggregation | 36 ± 3.6 | nih.govnih.govresearchgate.net |

| Canine Saphenous Veins | Contraction | 3.7 ± 0.8 | nih.govnih.govresearchgate.net |

Antagonistic Properties of Stereoisomeric 10,10-Difluoro Thromboxane A2 Analogs

The stereochemical configuration of 10,10-difluoro-TXA2 is critical to its pharmacological activity. nih.gov Analogs with altered stereochemistry at the 5,6-double bond or the 15-hydroxyl group exhibit markedly different properties, particularly at the platelet TXA2 receptor. nih.gov Three specific stereoisomers—(15R)-10,10-Difluoro-TXA2, (5E)-10,10-difluoro-TXA2, and (5E,15R)-10,10-difluoro-TXA2—were found to act as competitive antagonists of platelet aggregation. nih.govresearchgate.netpnas.org

When tested in human platelets, these stereoisomers did not induce aggregation themselves but instead inhibited the agonistic effects of the natural stereoisomer of 10,10-difluoro-TXA2. pnas.org The antagonist potencies (Kd values), determined through Schild analysis, quantify their binding affinity as inhibitors. The (15R) isomer and the (5E) isomer showed significant antagonistic activity, while the (5E, 15R) di-isomer was considerably weaker. nih.govnih.gov This highlights the stringent structural requirements for receptor activation in platelets.

Table 2: Antagonistic Properties of Stereoisomeric this compound Analogs in Human Platelets

| Compound | Stereochemical Variation | Antagonist Potency (Kd, nM) | Reference |

|---|---|---|---|

| (15R)-10,10-Difluoro-TXA2 | Epimer at C-15 | 98 ± 46 | nih.govresearchgate.net |

| (5E)-10,10-difluoro-TXA2 | Isomer at 5,6 double bond | 140 ± 42 | nih.govresearchgate.net |

| (5E,15R)-10,10-difluoro-TXA2 | Isomer at 5,6 double bond & C-15 | 1450 ± 350 | nih.govresearchgate.net |

Differential Agonist/Antagonist Profiles Across Receptor Subtypes and Tissues

One of the most significant findings from the study of 10,10-difluoro-TXA2 and its analogs is the clear demonstration of TXA2 receptor heterogeneity between different tissues. nih.govpnas.org The stereoisomers that behave as antagonists in human platelets display agonistic properties in canine saphenous veins. acs.orgnih.gov

Specifically, (15R)-10,10-Difluoro-TXA2, (5E)-10,10-difluoro-TXA2, and (5E,15R)-10,10-difluoro-TXA2 all stimulated contraction of the vascular smooth muscle tissue. nih.govresearchgate.net The (15R) and (5E) isomers were potent agonists in this tissue, with EC50 values comparable to the natural agonist, while the di-isomer was again less potent. nih.gov This differential activity—antagonism in platelets and agonism in vascular tissue—provides compelling evidence for the existence of distinct subtypes of TXA2/PGH2 receptors. nih.govpnas.org These have been provisionally named (TXA2/PGH2)α for the platelet (aggregation) receptor and (TXA2/PGH2)τ for the vascular (tone) receptor. pnas.org

Further binding studies showed that all four fluorinated compounds could displace a radiolabeled antagonist from platelet receptors, confirming that they all interact with this receptor subtype, albeit with different affinities and functional outcomes. nih.govnih.gov These stable fluorinated analogs have therefore become invaluable pharmacological tools for characterizing the distinct properties of TXA2 receptor subtypes in various tissues. nih.gov

Table 3: Differential Activity of this compound Analogs in Platelets vs. Vascular Tissue

| Compound | Activity in Human Platelets | Activity in Canine Saphenous Veins | EC50 (nM) in Veins | Reference |

|---|---|---|---|---|

| 10,10-difluoro-TXA2 (Natural) | Agonist | Agonist | 3.7 ± 0.8 | nih.govnih.govresearchgate.net |

| (15R)-10,10-Difluoro-TXA2 | Antagonist | Agonist | 36 ± 4.4 | nih.govresearchgate.net |

| (5E)-10,10-difluoro-TXA2 | Antagonist | Agonist | 31 ± 6.8 | nih.govresearchgate.net |

| (5E,15R)-10,10-difluoro-TXA2 | Antagonist | Agonist | 321 ± 50 | nih.govresearchgate.net |

Compound Reference Table

Cellular and Subcellular Mechanisms of Action of 10,10 Difluoro Thromboxane A2

G-Protein Coupled Receptor (GPCR) Signaling Pathways

10,10-difluoro thromboxane (B8750289) A2, much like the endogenous thromboxane A2, initiates its effects by binding to thromboxane receptors (TP receptors), which are a class of G-protein coupled receptors (GPCRs). wikipedia.orgwikipedia.org These receptors are integral membrane proteins that, upon activation by a ligand, trigger intracellular signaling cascades through the activation of heterotrimeric G-proteins. wikipedia.org The interaction of 10,10-difluoro TXA2 with TP receptors is a critical first step in its mechanism of action.

Coupling to Gq Proteins and Intracellular Calcium Mobilization

A primary signaling pathway activated by the binding of 10,10-difluoro thromboxane A2 to TP receptors involves the coupling to Gq proteins. wikipedia.orgnih.gov The thromboxane A2 receptor in human platelets is specifically coupled to a G protein from the Gq family. nih.gov This activation of the Gq protein initiates a cascade of events starting with the stimulation of phospholipase C (PLC). trc-p.nluniprot.org

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgtrc-p.nl IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgtrc-p.nl This rapid increase in intracellular calcium concentration is a key event in many of the physiological responses to thromboxane A2, including platelet activation and smooth muscle contraction. nih.govuah.esnih.gov The mobilization of intracellular calcium can be experimentally measured using fluorescent calcium indicators. uah.esnih.govionbiosciences.com

Modulation of Adenylyl Cyclase Activity via Gs and Gi Coupling

In addition to Gq coupling, thromboxane A2 receptors can also modulate the activity of adenylyl cyclase through coupling with stimulatory (Gs) and inhibitory (Gi) G-proteins, although this is less characterized than Gq coupling. merckmillipore.comcvphysiology.com Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). merckmillipore.com

Gs Coupling: When TP receptors couple to Gs proteins, adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. merckmillipore.comcvphysiology.comwikipedia.org

Gi Coupling: Conversely, coupling to Gi proteins results in the inhibition of adenylyl cyclase, causing a decrease in cAMP levels. merckmillipore.comcvphysiology.com

The specific isoform of the TP receptor may determine the nature of this coupling. For instance, isoform 1 of the TP receptor has been shown to activate adenylyl cyclase, while isoform 2 inhibits it. idrblab.net This differential coupling provides a mechanism for fine-tuning the cellular response to thromboxane A2 agonists.

Downstream Signaling Cascades

The initial signals generated by GPCR activation are amplified and propagated by downstream signaling cascades, leading to a diverse range of cellular responses.

Activation of Protein Kinase C (PKC)

The diacylglycerol (DAG) produced from PIP2 hydrolysis, along with the increased intracellular calcium, acts to activate protein kinase C (PKC). trc-p.nlnih.gov PKC is a family of serine/threonine kinases that phosphorylate a wide array of protein substrates, thereby regulating their activity. nih.gov Activation of PKC is a crucial step in the signaling pathway initiated by thromboxane A2 and its analogs, contributing to processes such as platelet activation and vasoconstriction. nih.gov Studies have shown that activation of PKC can sustain coronary vasoconstriction initiated by TP receptor activation. nih.gov

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38)

The signaling pathways initiated by 10,10-difluoro thromboxane A2 also involve the activation of mitogen-activated protein kinase (MAPK) cascades. MAPKs are a family of protein kinases that regulate a variety of cellular processes, including gene expression, proliferation, and apoptosis. mdpi.comscienceopen.comnih.gov The two main MAPK pathways implicated in thromboxane A2 receptor signaling are the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. mdpi.comresearchgate.net

The activation of these pathways can be initiated by various upstream signals, including those originating from GPCRs. scienceopen.com For example, the thromboxane A2 receptor can activate MAPK pathways through PKC-dependent mechanisms. frontiersin.org The p38 MAPK pathway, in particular, is strongly associated with inflammatory responses. mdpi.comopenrheumatologyjournal.com

Modulation of Receptor Activity and Regulation

The activity of the thromboxane A2 receptor is subject to regulatory mechanisms that can modulate the cellular response to agonists like 10,10-difluoro thromboxane A2. One key mechanism is receptor phosphorylation. nih.govresearchgate.net Protein kinase A (PKA) and protein kinase C (PKC) can both phosphorylate the TP receptor, which can lead to a decrease in ligand binding and desensitization of the receptor. nih.gov This process of homologous desensitization, where prolonged exposure to an agonist leads to a diminished response, is an important feedback mechanism to prevent overstimulation of the signaling pathway. researchgate.net

Table 1: Key Proteins in the 10,10-Difluoro Thromboxane A2 Signaling Pathway

| Protein | Family/Class | Function |

|---|---|---|

| Thromboxane Receptor (TP) | G-Protein Coupled Receptor | Binds this compound, initiating intracellular signaling. |

| Gq protein | Heterotrimeric G-protein | Couples to TP receptor and activates Phospholipase C. nih.gov |

| Gs protein | Heterotrimeric G-protein | Couples to TP receptor and activates Adenylyl Cyclase. merckmillipore.com |

| Gi protein | Heterotrimeric G-protein | Couples to TP receptor and inhibits Adenylyl Cyclase. merckmillipore.com |

| Phospholipase C (PLC) | Enzyme (Hydrolase) | Hydrolyzes PIP2 into IP3 and DAG. trc-p.nl |

| Adenylyl Cyclase | Enzyme (Lyase) | Converts ATP to cAMP. merckmillipore.com |

| Protein Kinase C (PKC) | Enzyme (Kinase) | Activated by DAG and Ca2+; phosphorylates target proteins. trc-p.nl |

| ERK (MAPK) | Enzyme (Kinase) | Part of a signaling cascade regulating gene expression and cell processes. mdpi.com |

| p38 (MAPK) | Enzyme (Kinase) | Part of a signaling cascade involved in inflammation and stress responses. mdpi.com |

Table 2: Second Messengers in the 10,10-Difluoro Thromboxane A2 Signaling Pathway

| Second Messenger | Precursor | Synthesizing Enzyme | Cellular Effect |

|---|---|---|---|

| Inositol 1,4,5-trisphosphate (IP3) | PIP2 | Phospholipase C | Mobilizes intracellular calcium. trc-p.nl |

| Diacylglycerol (DAG) | PIP2 | Phospholipase C | Activates Protein Kinase C. trc-p.nl |

| Cyclic AMP (cAMP) | ATP | Adenylyl Cyclase | Activates Protein Kinase A. merckmillipore.com |

| Calcium (Ca2+) | Intracellular Stores | - | Binds to and activates various proteins. trc-p.nl |

Agonist-Induced Receptor Desensitization and Phosphorylation

The continuous or repeated exposure of G-protein coupled receptors to an agonist typically leads to a diminished response, a phenomenon known as desensitization. This process is crucial for preventing overstimulation and for maintaining cellular homeostasis. For the TP receptor, agonist-induced desensitization is a well-documented process, primarily studied using TXA2 mimetics like U46619 and I-BOP. frontiersin.org While direct studies on 10,10-difluoro-TXA2 are limited, the established mechanisms for other TP receptor agonists provide a framework for understanding its potential actions.

Homologous desensitization, where the activated receptor is desensitized to its own agonist, is a key regulatory mechanism for TP receptors. researchgate.net This process often involves the phosphorylation of the receptor protein. researchgate.net Studies have shown that stimulation of platelets with the TXA2 mimetic U46619 leads to an increased phosphorylation of a glycoprotein (B1211001) with characteristics similar to the TP receptor. researchgate.net This phosphorylation can be inhibited by a TP receptor antagonist, confirming the receptor-specific nature of this event. researchgate.net

The two major isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing and differ in their C-terminal tails, exhibit different desensitization patterns. tandfonline.comnih.gov The TPα isoform undergoes desensitization through the phosphorylation of serine residues in its C-terminus by protein kinase A (PKA) and protein kinase C (PKC). researchgate.net In contrast, the TPβ isoform's desensitization and subsequent internalization are thought to be mediated by G-protein receptor kinases (GRKs). researchgate.net

A recent study on a difluorinated TXA2 analog (F2-TXA2) revealed a complex signaling cascade that could be relevant to 10,10-difluoro-TXA2. This study showed that F2-TXA2 not only activates the TP receptor but also the prostacyclin (IP) receptor, which typically mediates inhibitory effects on platelet aggregation. nih.govresearchgate.net This dual agonism results in an initial wave of platelet aggregation mediated by TP receptor activation, followed by a reversal of aggregation as the IP receptor is engaged. nih.govresearchgate.net The signaling downstream of F2-TXA2 involves the rapid and potent stimulation of TP receptor-mediated protein kinase C (PKC) and a more delayed activation of IP receptor-mediated protein kinase A (PKA). nih.govresearchgate.net This temporal difference in signaling pathways could represent a form of functional desensitization, where the initial pro-aggregatory signal is later counteracted by an inhibitory signal from the same compound.

Table 1: Agonist Activity of 10,10-Difluoro Thromboxane A2 and Related Compounds

| Compound | Target Receptor(s) | Effect in Platelets | EC50 in Platelets (nM) | Effect in Canine Saphenous Veins | EC50 in Canine Saphenous Veins (nM) |

| 10,10-difluoro-TXA2 | TP | Agonist | 36 ± 3.6 | Contraction | 3.7 ± 0.8 |

| (15R)-10,10-Difluoro-TXA2 | TP | Antagonist | - | Contraction | 36 ± 4.4 |

| (5E)-10,10-difluoro-TXA2 | TP | Antagonist | - | Contraction | 31 ± 6.8 |

| (5E,15R)-10,10-difluoro-TXA2 | TP | Antagonist | - | Contraction | 321 ± 50 |

| F2-TXA2 | TP and IP | Reversible Aggregation | - | - | - |

| U46619 | TP | Agonist | - | - | - |

Data compiled from multiple sources. nih.govnih.govresearchgate.net EC50 represents the concentration of a drug that gives half-maximal response.

Constitutive Activity of Thromboxane A2 Receptors

G-protein coupled receptors, including the TP receptor, can exhibit a basal level of activity even in the absence of an agonist. plos.org This phenomenon, known as constitutive or spontaneous activity, can have significant physiological and pathological implications. plos.org While there is no direct evidence of 10,10-difluoro-TXA2 influencing the constitutive activity of the TP receptor, understanding this intrinsic property of the receptor is essential.

Research has identified constitutively active mutants (CAMs) of the TP receptor, such as the genetic variant A160T, which show signaling activity without an agonist. plos.orgplos.org The existence of these CAMs supports the concept that the TP receptor can adopt an active conformation spontaneously. plos.org

The study of inverse agonists, which are compounds that can reduce the basal activity of a receptor, has further illuminated the constitutive activity of the TP receptor. plos.org For instance, the compounds SQ 29,548 and Ramatroban have been shown to act as inverse agonists, reducing the constitutive activity of both the wild-type TP receptor and its constitutively active mutants. plos.org In contrast, other antagonists like L-670596 and Diclofenac act as neutral antagonists, blocking the action of agonists without affecting the receptor's basal activity. plos.org

The regulation of the constitutive surface expression of the TPα receptor has also been a subject of investigation. A recent study demonstrated that Pim kinases play a role in maintaining the constitutive surface expression of the TPα receptor. nih.gov Inhibition of Pim kinases led to a reduction in the surface expression of TPαR and a decreased calcium response to the agonist U46619. nih.gov This suggests that the basal activity of the TP receptor system is actively maintained by cellular kinases.

While the direct effects of 10,10-difluoro-TXA2 on the constitutive activity of the TP receptor remain to be elucidated, its role as a potent agonist implies that it effectively stabilizes the active conformation of the receptor. Future research is needed to determine if this compound can modulate the receptor's basal signaling or if its effects are solely dependent on its presence as an agonist.

Comparative Biochemical and Pharmacological Analysis of 10,10 Difluoro Thromboxane A2 Analogs

Stability Enhancements Due to Fluorine Substitution

The introduction of fluorine atoms into the TXA2 structure, particularly at the C-10 position, has a profound impact on the molecule's stability. This is primarily due to the high electronegativity of fluorine, which alters the electronic distribution within the molecule and fortifies it against hydrolytic degradation. ijfans.orgresearchgate.net

Comparative Hydrolytic Stability of 10,10-Difluoro Thromboxane (B8750289) A2 versus Thromboxane A2

Native Thromboxane A2 is characterized by an unstable 2,6-dioxa[3.1.1]bicycloheptane ring system, which readily undergoes hydrolysis. pnas.orgacs.orghmdb.ca The substitution of two hydrogen atoms with fluorine at the C-10 position to create 10,10-difluoro-TXA2 dramatically increases its resistance to this process. annualreviews.orgscispace.com While native TXA2 has a half-life of only 32 seconds at a pH of 7.4, the 10,10-difluoro analog is reported to be stable for over 30 days under the same conditions. nih.govresearchgate.net This remarkable increase in stability is attributed to the electron-withdrawing nature of the fluorine atoms, which destabilizes the carbonium ion intermediate that forms during hydrolysis. acs.org

Studies have shown that at pH 7.4, 10,10-difluoro-TXA2 (F2-TxA2) has a half-life of over 40 weeks. nih.gov This represents a massive increase in stability compared to the fleeting existence of the natural compound. Even at a highly acidic pH of 1.25, 10,10-difluoro-TXA2 demonstrates significant stability with a half-life of 64 minutes. nih.gov

Impact of Fluorination Position and Number on Compound Stability

The position and number of fluorine substituents play a crucial role in determining the stability of TXA2 analogs. While the gem-difluoro substitution at C-10, as seen in 10,10-difluoro-TXA2, confers substantial stability, research has also explored monofluorinated analogs. nih.govresearchgate.net

Interestingly, the monofluorinated analog, 10-F-TxA2, was found to be 100,000 times more stable than native TXA2, with a half-life of 20 days at pH 7.4. nih.gov Surprisingly, the addition of a second fluorine atom in 10,10-difluoro-TXA2 only increased the half-life by another order of magnitude to over 40 weeks, suggesting that the stabilizing effect is not simply additive. nih.govacs.org This has led to speculation about the significant role of stereoelectronic effects in the hydrolytic stability of the strained acetal (B89532) ring system. nih.govacs.org

For instance, studies on model compounds revealed a substantial difference in hydrolysis rates between diastereoisomers, highlighting the importance of the fluorine atom's orientation relative to the acetal structure. nih.gov An antiperiplanar fluorine atom appears to contribute more significantly to stability than a syn-periplanar one. acs.org

Structure-Activity Relationship (SAR) Studies of Fluorinated Thromboxane Analogs

The pharmacological activity of fluorinated TXA2 analogs is intricately linked to their three-dimensional structure. Modifications in stereochemistry can dramatically alter how these molecules interact with thromboxane receptors, influencing their efficacy and selectivity.

Influence of Stereochemistry on Receptor Selectivity and Efficacy

Research has demonstrated that for a fluorinated TXA2 analog to exhibit agonist activity at both platelet and vascular thromboxane receptors, it must possess the natural stereochemistry of TXA2. pnas.orgnih.gov 10,10-difluoro-TXA2, which maintains this natural configuration, acts as an agonist in both human platelets and canine saphenous veins. pnas.orgnih.govpnas.org

However, stereoisomers of 10,10-difluoro-TXA2 with altered stereochemistry at the 5,6-double bond or the 15-hydroxyl group exhibit a fascinating divergence in activity. pnas.orgnih.gov For example, (15R)-10,10-difluoro-TXA2 and (5E)-10,10-difluoro-TXA2 act as antagonists in platelets, inhibiting aggregation, while they function as agonists in canine saphenous veins, causing contraction. pnas.orgnih.govpnas.org This differential activity provides strong evidence for the existence of distinct subtypes of thromboxane A2/prostaglandin H2 receptors in different tissues. pnas.orgnih.gov

The following table summarizes the differential effects of 10,10-difluoro-TXA2 and its stereoisomers:

| Compound | Stereochemistry | Platelet Activity | Vascular Activity (Canine Saphenous Vein) |

| 10,10-difluoro-TXA2 | Natural | Agonist (EC50 = 36 ± 3.6 nM) | Agonist (EC50 = 3.7 ± 0.8 nM) |

| (15R)-10,10-difluoro-TXA2 | Unnatural (15-OH) | Antagonist (Kd = 98 ± 46 nM) | Agonist (EC50 = 36 ± 4.4 nM) |

| (5E)-10,10-difluoro-TXA2 | Unnatural (5,6-bond) | Antagonist (Kd = 140 ± 42 nM) | Agonist (EC50 = 31 ± 6.8 nM) |

| (5E,15R)-10,10-difluoro-TXA2 | Unnatural (both) | Antagonist (Kd = 1450 ± 350 nM) | Agonist (EC50 = 321 ± 50 nM) |

| Data sourced from PNAS and PubMed abstracts. pnas.orgnih.govpnas.org |

Comparison with Monofluorinated and Other Stable Thromboxane A2 Mimics

When comparing the biological activity of 10,10-difluoro-TXA2 with its monofluorinated counterpart and other stable mimics like U46619, further nuances in their pharmacological profiles are revealed.

In platelet aggregation assays, 10-F-TxA2 showed similar potency to U46619, a widely used stable PGH2 analog. nih.gov However, 10,10-difluoro-TXA2 was found to be almost three times more potent than 10-F-TxA2 in inducing platelet aggregation. nih.govacs.org

The following table presents a comparison of the biological activities of these analogs:

| Compound | Platelet Aggregation (EC50) | Integrin αIIbβ3 Activation |

| 10-F-TxA2 | Similar to U46619 | Superior to F2-TxA2 |

| 10,10-difluoro-TXA2 (F2-TxA2) | ~3-fold more potent than F-TxA2 | Weak |

| U46619 | Standard of comparison | Similar to F-TxA2 |

| Data based on studies comparing fluorinated TXA2 analogs. nih.govacs.org |

10,10 Difluoro Thromboxane A2 As a Biochemical Probe in Biological Research

Applications in Dissecting Thromboxane (B8750289) Receptor Biology

The primary utility of 10,10-difluoro TXA2 lies in its function as a stable and potent agonist for the thromboxane receptor (TP receptor). acs.orgnih.gov Unlike the transient action of its natural counterpart, this compound can reliably initiate receptor-mediated responses, allowing researchers to dissect the mechanics of TP receptor activation and function in various cell types. nih.govpnas.org Studies have shown that this compound, possessing the natural stereochemistry of TXA2, effectively stimulates platelet aggregation and induces contraction in vascular smooth muscle, such as the canine saphenous vein. nih.govpnas.orgresearchgate.net Its agonistic activity has been quantified, showing an EC50 value of 36 ± 3.6 nM in human platelets and 3.7 ± 0.8 nM in canine saphenous veins. nih.govpnas.org This stability and potent agonist activity make it a standard probe for exploring the physiological and pathological roles of the TXA2 signaling axis. researchgate.net

Recent research has further refined its application, demonstrating that while it is a powerful tool for studying TP receptor activation, it may also interact with other prostanoid receptors. nih.gov One study found that this compound (referred to as F2-TXA2) acts on both the stimulatory TP receptor and the inhibitory prostacyclin (IP) receptor in platelets. nih.gov This dual activity results in an initial wave of platelet aggregation mediated by the TP receptor, which is then followed by a reversal of this aggregation due to the delayed activation of the IP receptor. nih.gov This finding highlights the compound's utility in uncovering complex crosstalk between different signaling pathways.

Utility in Characterizing Novel Thromboxane A2/PGH2 Receptor Subtypes

A seminal application of this compound has been in the characterization and differentiation of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor subtypes. nih.gov Research utilizing this compound alongside its synthetic stereoisomers provided compelling evidence for the existence of distinct receptor subtypes in different tissues. acs.orgnih.govpnas.org

In these pivotal studies, this compound (Compound I) acted as an agonist in both human platelets and canine saphenous veins. nih.govpnas.org In stark contrast, its stereoisomers—(15R)-10,10-Difluoro-TXA2 (Compound II), (5E)-10,10-difluoro-TXA2 (Compound III), and (5E,15R)-10,10-difluoro-TXA2 (Compound IV)—displayed differential activity. nih.govpnas.org These isomers behaved as antagonists of platelet aggregation stimulated by Compound I, yet they functioned as agonists, causing contraction in the canine saphenous veins. nih.govresearchgate.netresearchgate.net This divergence in biological activity strongly supported the hypothesis of at least two distinct subtypes of the TXA2/PGH2 receptor: one in platelets, designated (TXA2/PGH2)α for aggregation, and another in vascular tissue, designated (TXA2/PGH2)τ for tone. pnas.org

All four compounds were able to displace a radiolabeled antagonist from the platelet receptor, confirming their interaction with this site, albeit with different affinities. nih.govpnas.org The differential effects and binding affinities observed have been instrumental in defining the structural and stereochemical requirements for ligand interaction at these receptor subtypes. nih.gov

| Compound | Activity in Human Platelets | Kd (nM) for Platelet Antagonism | Activity in Canine Saphenous Veins | EC50 (nM) for Vein Contraction | Kd (nM) for Platelet Receptor Displacement |

|---|---|---|---|---|---|

| I: 10,10-difluoro-TXA2 | Agonist | N/A | Agonist | 3.7 ± 0.8 | 100 ± 30 |

| II: (15R)-10,10-Difluoro-TXA2 | Antagonist | 98 ± 46 | Agonist | 36 ± 4.4 | 280 ± 60 |

| III: (5E)-10,10-difluoro-TXA2 | Antagonist | 140 ± 42 | Agonist | 31 ± 6.8 | 230 ± 70 |

| IV: (5E,15R)-10,10-difluoro-TXA2 | Antagonist | 1450 ± 350 | Agonist | 321 ± 50 | 1410 ± 1020 |

Investigation of Eicosanoid Signal Transduction Pathways

This compound serves as a critical probe for elucidating the complex signal transduction pathways initiated by eicosanoids. nih.govqiagen.com Eicosanoids, including thromboxanes, are signaling molecules derived from fatty acids like arachidonic acid that mediate their effects through membrane receptors. qiagen.comwikipedia.org The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to G proteins that activate a phosphatidylinositol-calcium second messenger system. nih.govidrblab.net

Using this compound, researchers can trigger and trace these downstream events. Studies have confirmed that its binding to the TP receptor stimulates G-protein activation. nih.gov This leads to the activation of downstream effectors such as Protein Kinase C, a key event in platelet activation. nih.gov

Furthermore, the compound has been instrumental in revealing previously unappreciated complexities in eicosanoid signaling. nih.gov As mentioned, the discovery that this compound can act on both TP and IP receptors has shed light on the temporal dynamics of stimulatory and inhibitory pathway integration. nih.gov It was shown to rapidly and potently stimulate TP receptor-mediated pathways, while the activation of IP receptor-mediated pathways, which involve Protein Kinase A, occurred with a delay. nih.gov This use of this compound has thus provided a deeper understanding of how the cellular response is shaped by the integration of signals from multiple, and even opposing, GPCRs over time. nih.gov

| Receptor Targeted | Primary Signaling Pathway Activated | Key Downstream Effector | Functional Outcome |

|---|---|---|---|

| TP Receptor (Stimulatory) | G-protein Activation → Phospholipase C | Protein Kinase C | Initial, potent platelet aggregation |

| IP Receptor (Inhibitory) | G-protein Activation → Adenylyl Cyclase | Protein Kinase A | Delayed reversal of aggregation |

Data interpretation based on findings from Jing et al. (2024). nih.gov

Advanced Methodological Approaches in 10,10 Difluoro Thromboxane A2 Research

In Vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the pharmacological profile of F2-TXA2. These controlled laboratory experiments allow for precise measurement of the compound's effects on specific biological systems, such as platelets and vascular tissues.

Platelet Aggregation Assays

Platelet aggregation assays are a cornerstone for evaluating the activity of TXA2 analogs. Research has demonstrated that F2-TXA2, which maintains the natural stereochemistry of native TXA2, acts as a potent agonist, initiating platelet aggregation. nih.govnih.gov In studies using human platelets, F2-TXA2 was shown to be a more potent inducer of platelet aggregation than the commonly used stable analog U46619. researchgate.net

Interestingly, stereoisomers of F2-TXA2, which differ in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group, exhibit antagonistic properties. nih.govnih.gov These isomers inhibit platelet aggregation induced by F2-TXA2, highlighting the strict stereochemical requirements for receptor activation. nih.govnih.gov The dissociation constants (Kd) for these antagonists have been determined through Schild analysis. nih.gov More recent investigations have revealed that F2-TXA2 can cause reversible aggregation, an effect that becomes sustained when the prostacyclin (IP) receptor is blocked, suggesting a complex interplay between signaling pathways. nih.govresearchgate.net

| Compound | Activity on Human Platelets | Potency (Value) | Metric |

|---|---|---|---|

| 10,10-difluoro-TXA2 (F2-TXA2) | Agonist | 36 ± 3.6 | EC50 (nM) nih.govnih.gov |

| (15R)-10,10-Difluoro-TXA2 | Antagonist | 98 ± 46 | Kd (nM) nih.govnih.gov |

| (5E)-10,10-difluoro-TXA2 | Antagonist | 140 ± 42 | Kd (nM) nih.govnih.gov |

| (5E,15R)-10,10-difluoro-TXA2 | Antagonist | 1450 ± 350 | Kd (nM) nih.govnih.gov |

Vascular Smooth Muscle Contraction Studies

The effects of F2-TXA2 on vascular tone are typically studied using isolated blood vessel preparations. In experiments with canine saphenous veins, F2-TXA2 acts as a powerful agonist, causing smooth muscle contraction with high potency. nih.govnih.gov This action mimics the vasoconstrictor effect of native TXA2.

In a striking example of tissue-selective pharmacology, the stereoisomers of F2-TXA2 that act as antagonists in platelets behave as agonists in vascular smooth muscle, stimulating contraction. nih.govnih.gov This differential activity provides strong evidence for the existence of distinct subtypes of the TXA2/prostaglandin H2 receptor in different tissues. nih.govnih.gov

| Compound | Activity on Canine Saphenous Vein | Potency (EC50 in nM) |

|---|---|---|

| 10,10-difluoro-TXA2 (F2-TXA2) | Agonist | 3.7 ± 0.8 nih.govnih.gov |

| (15R)-10,10-Difluoro-TXA2 | Agonist | 36 ± 4.4 nih.govnih.gov |

| (5E)-10,10-difluoro-TXA2 | Agonist | 31 ± 6.8 nih.govnih.gov |

| (5E,15R)-10,10-difluoro-TXA2 | Agonist | 321 ± 50 nih.govnih.gov |

Receptor Expression and Functional Studies in Heterologous Systems

To isolate and study the interaction between F2-TXA2 and its receptor in a clean, controlled environment, researchers use heterologous expression systems. This involves introducing the gene for the TP receptor into a host cell line that does not naturally express it, such as human embryonic kidney (HEK) cells. plos.org This approach eliminates confounding signals from other native receptors.

A key technique employed in this context is the Bioluminescence Resonance Energy Transfer (BRET) assay. nih.govresearchgate.net BRET studies have been used to measure the activation of G-proteins coupled to the TP receptor upon stimulation by F2-TXA2. nih.govresearchgate.net These assays revealed that F2-TXA2 effectively promotes TP receptor-G-protein activation at a level comparable to the standard agonist U46619. nih.govresearchgate.net

Furthermore, these heterologous systems were crucial in uncovering an unexpected pharmacological property of F2-TXA2. BRET assays confirmed that F2-TXA2 also activates the prostacyclin (IP) receptor, which is a Gs-coupled (stimulatory) receptor that typically mediates effects opposing those of the Gq-coupled (activatory) TP receptor. nih.govresearchgate.net This dual agonism explains the observation of reversible platelet aggregation, where initial TP-mediated activation is later counteracted by delayed IP-mediated inhibitory signaling. nih.gov Such detailed mechanistic insights are only possible through the use of heterologous expression systems that allow for the study of individual receptor signaling pathways.

Molecular Modeling and Computational Studies of Ligand-Receptor Interactions

While direct computational studies focusing specifically on the docking of 10,10-difluoro TXA2 with the TP receptor are not extensively published, the principles of molecular modeling provide a framework for understanding this interaction. Computational models of the human TP receptor, a G protein-coupled receptor, have been constructed to elucidate ligand-binding mechanisms. plos.org

These models indicate that the ligand-binding pocket of the TP receptor contains key residues, such as a serine in transmembrane segment V and an arginine in segment VII, surrounded by a large hydrophobic pocket. plos.org For a fluorinated ligand like F2-TXA2, computational analysis would focus on how the substitution of hydrogen atoms with fluorine impacts the molecule's electronic and conformational properties. The high electronegativity of fluorine atoms creates strong C-F bonds and alters the electrostatic potential of the molecule, which can lead to enhanced binding affinity for target receptors. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of ligand-receptor complexes. mdpi.com In a hypothetical MD simulation of F2-TXA2 with the TP receptor, researchers would analyze the stability of the complex over time, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the receptor upon binding. Such studies, which have been performed for other fluorinated ligands and their receptors, are crucial for the rational design of new, more potent, and selective TP receptor modulators. mdpi.combiorxiv.org

Future Directions and Emerging Research Avenues

Elucidation of Further TP Receptor Regulatory Mechanisms

The transient nature of the endogenous ligand, Thromboxane (B8750289) A2 (TXA2), with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for studying the detailed kinetics of receptor regulation. 10,10-difluoro TXA2, by providing stable and sustained agonism, enables researchers to investigate the temporal dynamics of TP receptor regulation with high precision.

Future research will focus on using this stable analog to dissect the multi-step process of receptor desensitization, internalization, and subsequent trafficking. While it is known that G protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied TP receptor, leading to β-arrestin recruitment and uncoupling from G proteins, the specific isoforms of GRKs and the precise phosphorylation sites involved remain incompletely characterized. Sustained stimulation with this compound can "trap" the receptor in a phosphorylated, arrestin-bound state, facilitating its isolation and analysis via mass spectrometry to identify these crucial post-translational modifications.

Furthermore, the fate of the internalized receptor—whether it is targeted for lysosomal degradation or recycled back to the plasma membrane—dictates the long-term responsiveness of the cell. Time-course experiments using this compound in conjunction with advanced microscopy techniques, such as total internal reflection fluorescence microscopy (TIRF-M), can track the movement of individual fluorescently-tagged TP receptors in real-time, providing unprecedented insight into the molecular machinery governing its intracellular sorting and resensitization pathways.

Table 1: Comparative Properties of Native TXA2 and this compound for Receptor Studies

| Property | Native Thromboxane A2 (TXA2) | This compound | Implication for Research |

|---|---|---|---|

| Chemical Stability | Extremely low (t1/2 ≈ 30 sec) | High (stable in aqueous buffer) | Enables long-duration experiments to study receptor kinetics, desensitization, and trafficking without ligand degradation. |

| Receptor Activation Profile | Transient pulse | Sustained, controllable activation | Allows for the study of both rapid signaling events and slower, secondary responses like gene transcription and receptor downregulation. |

| Experimental Reproducibility | Low due to rapid hydrolysis | High | Provides a reliable and consistent stimulus for quantitative pharmacological and biochemical assays. |

| Use in Structural Biology | Impractical | Potentially suitable | The stability of the analog in a receptor-bound state is a prerequisite for co-crystallization or cryo-EM studies to solve the high-resolution structure of an activated TP receptor. |

Exploration of Novel Intracellular Signaling Crosstalk

The canonical signaling pathway for the TP receptor involves its coupling to Gαq/11, which activates phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. However, there is mounting evidence that, like many G protein-coupled receptors (GPCRs), the TP receptor engages in more complex signaling, including crosstalk with other pathways. This compound is an ideal tool for uncovering these non-canonical signaling networks.

Sustained receptor activation by this compound can reveal signaling events that occur on a slower timescale or require prolonged receptor occupancy. One major area of investigation is the coupling of the TP receptor to the Gα12/13 family of G proteins, which activates the Rho/Rho-kinase (ROCK) pathway. This pathway is critical for regulating the actin cytoskeleton, cell migration, and smooth muscle contraction. By using this compound, researchers can quantitatively measure the kinetics and magnitude of RhoA activation and investigate its contribution to cellular responses independently of the rapid Gαq-mediated calcium flux.

Another avenue is the investigation of TP receptor-mediated activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2, p38, and JNK pathways. These pathways are central to regulating gene expression, cellular proliferation, and inflammation. The stable agonism of this compound allows for robust and sustained activation necessary to detect downstream phosphorylation of these kinases and to perform transcriptomic or proteomic analyses to identify the specific genes and proteins regulated by long-term TP receptor stimulation.

Table 2: TP Receptor Signaling Pathways Investigable with this compound

| Signaling Pathway | Key Effector(s) | Primary Cellular Response | Advantage of Using this compound |

|---|---|---|---|

| Canonical Gαq/11 | Phospholipase C (PLC), IP3, DAG | Ca2+ mobilization, platelet aggregation, vasoconstriction | Provides a stable baseline for comparing the magnitude and kinetics of canonical vs. non-canonical pathways. |

| Non-Canonical Gα12/13 | RhoGEFs, RhoA, Rho-kinase (ROCK) | Cytoskeletal rearrangement, cell shape change, smooth muscle contraction | Sustained activation is often required to robustly stimulate this pathway, allowing for clear dissection from the more rapid Gαq signal. |

| MAPK Cascades | ERK1/2, p38, JNK | Gene transcription, cell proliferation, inflammation | Enables time-course studies of kinase activation and downstream effects on the transcriptome, which occur over minutes to hours. |

| β-Arrestin Scaffolding | β-Arrestin 1/2 | Receptor internalization, signal termination, MAPK scaffolding | Promotes stable receptor-arrestin complex formation, facilitating the study of arrestin-mediated signaling independent of G-protein coupling. |

Development of Next-Generation Thromboxane A2 Analogs with Enhanced Specificity

One of the most exciting future directions is the development of biased agonists . These are ligands that preferentially stabilize a receptor conformation that activates one specific downstream pathway (e.g., G protein coupling) over another (e.g., β-arrestin recruitment). Using the this compound structure as a template, medicinal chemists can systematically modify different parts of the molecule—such as the α-chain carboxylic acid group or the ω-chain terminus—to create analogs that are biased towards Gαq, Gα12/13, or β-arrestin signaling. Such tools would be invaluable for determining, for example, whether the pro-thrombotic effects of TP receptor activation are mediated primarily by Gαq, while its role in vascular remodeling is driven by Gα12/13 or β-arrestin-scaffolded signals.

Another key area is the development of isoform-selective analogs . The human TP receptor exists as two splice variants, TPα and TPβ, which differ only in their C-terminal tails. This difference leads to distinct signaling and regulatory properties. This compound activates both isoforms non-selectively. By leveraging subtle structural differences in the ligand-binding pocket or allosteric sites between the two isoforms, it may be possible to develop analogs based on the this compound scaffold that exhibit high selectivity for either TPα or TPβ. These would be the first chemical tools capable of isolating the unique biological functions of each receptor isoform.

Table 3: Future Development of Analogs Based on the this compound Scaffold

| Development Goal | Hypothetical Modification Strategy | Targeted Outcome | Scientific Utility |

|---|---|---|---|

| Biased Agonism | Modify the ω-chain (C15-C20) to alter interactions deep within the binding pocket. | Preferential activation of G-protein pathways over β-arrestin recruitment (or vice versa). | To separate the functional consequences of G-protein signaling from β-arrestin-mediated signaling in any given cell type. |

| Isoform Selectivity | Alter the α-chain (C1-C7) to exploit potential minor differences in the extracellular loop interactions between TPα and TPβ. | High-affinity binding and activation of one TP receptor isoform (e.g., TPα) with low activity at the other (TPβ). | To definitively assign physiological roles (e.g., in platelet vs. endothelial function) to a specific receptor isoform. |

| Advanced Chemical Probes | Incorporate a photo-caged group onto the carboxylic acid or a bio-orthogonal handle (e.g., an alkyne) onto the ω-chain. | An inactive analog that can be activated by light (photocaged) or an analog for affinity-based protein profiling (bio-orthogonal). | To achieve spatiotemporal control of TP receptor activation or to identify novel receptor-interacting proteins in a native cellular context. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 10,10-difluoro TXA2, and how do fluorination protocols affect yield and stability?

- Methodology : Fluorination typically involves substituting hydrogen atoms at the 10,10 positions of TXA2 using reagents like diethylaminosulfur trifluoride (DAST). Yield optimization requires precise control of reaction temperature and stoichiometry. Stability studies should employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to monitor degradation under varying pH and temperature conditions .

- Key Data : TXA2 derivatives exhibit instability in aqueous media (half-life ~30 seconds at 37°C), necessitating stabilization via methanol derivatization for analysis .

Q. How is this compound quantified in biological samples, and what are the limitations of current assays?

- Methodology : Radioimmunoassay (RIA) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) are gold standards. RIA offers high sensitivity but may cross-react with structurally similar metabolites. UHPLC/MS/MS provides specificity but requires derivatization to enhance ionization efficiency .

- Critical Insight : Interference from endogenous prostaglandins in plasma necessitates solid-phase extraction (SPE) for purification .

Q. What is the biological role of this compound in platelet aggregation compared to native TXA2?

- Methodology : Use washed human platelet suspensions treated with collagen or arachidonic acid to induce aggregation. Compare dose-response curves of this compound and native TXA2 via light transmission aggregometry. Fluorination may alter receptor (TP receptor) binding affinity, measured via competitive binding assays with radiolabeled ligands .

- Data Contradiction : Fluorinated analogs may show reduced potency due to steric hindrance but enhanced metabolic stability, complicating direct comparisons .

Advanced Research Questions

Q. How do experimental models (e.g., NO-deficient mice vs. human platelets) influence observed outcomes for this compound activity?

- Methodology : Cross-species studies require parallel experiments in murine models and human-derived cells. For example, NO-deficient mice exhibit upregulated TXA2 biosynthesis, which may exaggerate fluorinated analog effects compared to human platelets .

- Data Interpretation : Account for interspecies variability in TP receptor expression and metabolic enzyme activity (e.g., CYP450 isoforms) when extrapolating results .

Q. What strategies resolve contradictions in TXA2 metabolite data when using different analytical platforms (e.g., RIA vs. MS)?

- Methodology : Validate assays using spiked biological matrices with known concentrations of this compound. Perform Bland-Altman analysis to assess agreement between RIA and MS datasets. Discrepancies often arise from antibody cross-reactivity (RIA) or incomplete derivatization (MS) .

- Case Study : Inconsistent quantification of TXB2 (stable TXA2 metabolite) across platforms highlights the need for harmonized protocols .

Q. How can computational modeling predict the structural and functional impacts of 10,10-difluoro substitution on TXA2-receptor interactions?

- Methodology : Use molecular dynamics simulations to compare binding free energies of fluorinated and native TXA2 to the TP receptor. Fluorine’s electronegativity may perturb hydrogen-bonding networks, altering receptor activation kinetics .

- Validation : Correlate in silico predictions with in vitro cAMP inhibition assays to confirm functional impacts .

Q. What are the challenges in designing in vivo studies to assess this compound’s role in thrombosis without confounding hemodynamic effects?

- Methodology : Employ telemetry in animal models to monitor real-time blood pressure and heart rate during thrombosis induction. Use TP receptor antagonists as controls to isolate TXA2-specific effects from systemic vascular responses .

- Ethical Consideration : Ensure compliance with institutional guidelines for humane endpoints in thrombosis models .

Methodological Best Practices

- Experimental Design : Use randomized block designs to account for batch effects in synthesis and biological assays .

- Data Analysis : Apply ANOVA with post-hoc Duncan tests for multi-group comparisons, ensuring homogeneity of variance via Bartlett’s test .

- Literature Integration : Cross-reference findings with primary studies on TXA2 biosynthesis and receptor pharmacology to contextualize fluorinated analog effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.